methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate

Chemical procurement Building block quality Purity specification

Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate (CAS 932978-27-3) is a 1,5-disubstituted tetrazole derivative bearing a para-methyl benzoate ester. With molecular formula C10H10N4O2 and molecular weight 218.21 g·mol⁻¹, it belongs to the class of tetrazole-based heterocycles that serve as carboxylic acid bioisosteres and synthetic building blocks in medicinal chemistry programs.

Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
CAS No. 932978-27-3
Cat. No. B6612296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
CAS932978-27-3
Molecular FormulaC10H10N4O2
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9-5-3-8(4-6-9)10(15)16-2/h3-6H,1-2H3
InChIKeyNENRSUDXRPALHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate (CAS 932978-27-3): Procurement-Grade Physicochemical and Structural Profile


Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate (CAS 932978-27-3) is a 1,5-disubstituted tetrazole derivative bearing a para-methyl benzoate ester. With molecular formula C10H10N4O2 and molecular weight 218.21 g·mol⁻¹, it belongs to the class of tetrazole-based heterocycles that serve as carboxylic acid bioisosteres and synthetic building blocks in medicinal chemistry programs. The compound is commercially supplied at a minimum purity specification of 97% and features an MDL identifier MFCD09961930, enabling unambiguous registry-based ordering [1].

Why Generic Substitution Fails for Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate


Tetrazole-substituted benzoates differ critically in substitution pattern (1,5-disubstituted vs. 1-substituted), ester type (methyl vs. ethyl), oxidation state (ester vs. carboxylic acid), and linker geometry (direct C–N bond vs. methylene bridge). The 5-methyl group alters electron density on the tetrazole ring, modulating N–H acidity in the acid form (pKa ≈1.8 ) and lipophilicity relative to the 1-unsubstituted tetrazole analog (predicted logP increases by approximately 0.5–0.7 log units based on class-level trends ). The methyl ester not only determines reactivity toward nucleophiles and hydrolytic enzymes but also removes the ionizable proton, making solubility and formulation behavior fundamentally different from the free acid. These variations mean that a researcher cannot simply interchange the unsubstituted tetrazole, the ethyl ester, or the acid form without altering reaction kinetics, biological activity, or downstream purification characteristics.

Quantitative Differential Evidence: Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate vs. Closest Analogs


Commercial Purity: 97% vs. 95% for the 1-Unsubstituted Tetrazole Analog

The target compound is supplied by AK Scientific with a minimum purity of 97% , whereas methyl 4-(1H-tetrazol-1-yl)benzoate (CAS 351995-88-5) is typically offered at 95% purity by the same vendor . This 2-percentage-point difference reduces the maximum possible impurity burden from 5% to 3%, which is meaningful for applications requiring precise stoichiometry in multi-step synthesis or biological assays.

Chemical procurement Building block quality Purity specification

Absence of Ionizable Proton: Methyl Ester vs. Carboxylic Acid (pKa 1.8)

The target compound is the methyl ester of 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid. The free acid carries an acidic proton with a reported pKa of 1.8 , classifying it as a strong acid, whereas the ester derivative contains no ionizable proton in the physiological pH range. This eliminates pH-dependent ionization and reduces aqueous solubility sensitivity to buffer composition, a recognized advantage for certain formulation and reaction medium contexts [1].

Formulation science pH-dependent solubility Drug design

5-Methyl Tetrazole vs. 1-Unsubstituted Tetrazole: Predicted Lipophilicity Advantage

The 5-methyl substitution on the tetrazole ring increases lipophilicity relative to the 1-unsubstituted analog. The comparator methyl 4-(1H-tetrazol-1-yl)benzoate (CAS 351995-88-5) has a predicted logP of 1.01 . Although experimental logP for the target compound has not been published, standard Hansch π-constant analysis for methyl substitution on aromatic heterocycles predicts a logP increase of approximately 0.5–0.7 units, bringing the target compound's predicted logP to ~1.5–1.7 [1]. This increased lipophilicity can enhance passive membrane permeability in cellular assays.

Lipophilicity ADME prediction Bioisostere design

Ester Strategy for Prodrug or Intermediate: Methyl Ester vs. Ethyl Ester Hydrolysis Kinetics

The methyl ester of the target compound provides faster alkaline hydrolysis kinetics compared to the ethyl ester analog (CAS 109817-10-9). Under standardized saponification conditions (NaOH 1 M, H2O/THF, 25°C), methyl benzoate esters hydrolyze approximately 1.5–2× faster than their ethyl counterparts due to reduced steric hindrance [1]. This translates to shorter processing times when the ester is used as a protected intermediate requiring deprotection.

Prodrug design Ester hydrolysis Synthetic intermediate

Direct C–N Linkage vs. Methylene-Bridged Analog: Reduced Conformational Flexibility and Metabolic Lability

The target compound connects the tetrazole ring directly to the phenyl ring via a C–N bond, whereas the methylene-bridged analog methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate (CAS 1706459-79-1) contains a benzylic CH2 linker. Benzylic positions are known metabolic soft spots susceptible to cytochrome P450-mediated oxidation. By eliminating the benzylic methylene, the target compound is predicted to exhibit improved metabolic stability in liver microsome assays [1].

Metabolic stability Conformational constraint Medicinal chemistry

Optimal Application Scenarios for Methyl 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate Supported by Quantitative Evidence


High-Fidelity Building Block for Parallel Synthesis and Structure-Activity Relationship (SAR) Libraries

With a commercial purity of 97% , exceeding the 95% typical for closely related tetrazole benzoates, the target compound minimizes side reactions in amide coupling, Suzuki-Miyaura cross-coupling, or N-arylation steps. Tight impurity control is essential when establishing SAR trends, as contaminants can confound biological assay interpretation. The methyl ester serves as a protected carboxylic acid equivalent, allowing late-stage diversification before hydrolysis.

Prodrug Design Template for Angiotensin II Type 1 Receptor Antagonists

The 5-methyltetrazole motif appears in clinically validated sartans, and the target compound provides the core scaffold with a methyl ester that can be bioactivated by esterases. In proof-of-concept prodrug studies, the absence of an ionizable proton on the ester facilitates intestinal absorption relative to the free acid (pKa 1.8), while the 5-methyl group provides a predicted logP increase of ~0.5–0.7 units over unsubstituted analogs, potentially improving oral bioavailability .

Synthetic Intermediate with Rapid Deprotection Kinetics

When used as a protected benzoic acid intermediate, the methyl ester hydrolyzes 1.5–2× faster than the ethyl ester analog, reducing total synthesis cycle time . The direct C–N connection between tetrazole and aryl ring eliminates the benzylic oxidation liability present in methylene-bridged analogs, simplifying purity profiles of final products .

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